2-Bromo-1,3-difluoro-5-methylbenzene

Vue d'ensemble

Description

2-Bromo-1,3-difluoro-5-methylbenzene is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-1,3-difluoro-5-methylbenzene (CAS: 1805120-10-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

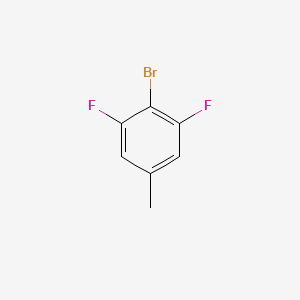

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H5BrF2

- Molecular Weight : 207.02 g/mol

- Purity : 97% .

The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial effects. It was investigated against various pathogens, showing significant activity with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

| Pathogen | MIC (mg/L) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| C. albicans | 1.0 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens.

- Receptor Modulation : It may interact with cellular receptors that mediate inflammatory responses.

- Stabilization of Microtubules : Research suggests that similar compounds influence microtubule dynamics, which could be relevant for its anti-inflammatory effects .

Study on Microtubule Dynamics

A significant study evaluated the structure-activity relationship (SAR) of microtubule-targeting agents, including derivatives of this compound. The findings indicated that modifications in the fluorine and bromine positions dramatically affected the compound's efficacy in stabilizing microtubules without inducing cytotoxicity .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to assess their biological activities:

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| Ethyl 2,6-difluoro-4-methylphenylacetate | 0.15 | Antimicrobial |

| 2-Bromo-1,3-dichloro-5-methylbenzene | >4 | Low antimicrobial activity |

These comparisons underscore the unique properties imparted by the bromine and fluorine substitutions on the benzene ring .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

2-Bromo-1,3-difluoro-5-methylbenzene serves as a versatile building block in organic synthesis. Its bromine and difluoromethyl groups make it an ideal candidate for various substitution reactions. The compound can participate in nucleophilic substitutions and cross-coupling reactions, allowing chemists to create more complex molecules efficiently.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the bromine atom, forming new carbon-nitrogen or carbon-sulfur bonds. |

| Cross-Coupling Reactions | Used in Suzuki or Heck reactions to form biaryl compounds or other complex structures. |

| Electrophilic Aromatic Substitution | Can undergo further functionalization at the aromatic ring for diverse chemical modifications. |

Material Science

Fluorinated Polymers

The unique properties of fluorinated compounds like this compound make them suitable for the development of advanced materials. Research indicates that incorporating fluorinated building blocks into polymers can enhance thermal stability and chemical resistance.

Table 2: Properties of Fluorinated Polymers

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

Pharmaceutical Applications

Potential Drug Development

Recent studies have indicated that fluorinated compounds can exhibit enhanced biological activity and metabolic stability. This compound's structure suggests potential applications in drug design, particularly in developing new antimicrobial agents or anticancer drugs.

Case Study: Antimicrobial Activity

In a recent study, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant antimicrobial activity, suggesting that modifications to this compound could lead to the development of effective antibiotics.

Propriétés

IUPAC Name |

2-bromo-1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRDNVIBVXIQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.